molecular formula C22H23ClN4O2 B4586898 [4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

Cat. No.: B4586898
M. Wt: 410.9 g/mol
InChI Key: OPAATSRUTADZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorobenzyl group and a pyrazole ring substituted with a phenoxymethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the chlorobenzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and undergoing cyclization reactions.

    Coupling Reaction: The final step involves coupling the piperazine and pyrazole intermediates through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE exerts its effects involves interactions with specific molecular targets. These may include:

    Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic processes.

    Pathway Modulation: The compound can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE: can be compared with similar compounds such as:

This compound in various scientific domains.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[1-(phenoxymethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c23-19-8-6-18(7-9-19)16-25-12-14-26(15-13-25)22(28)21-10-11-27(24-21)17-29-20-4-2-1-3-5-20/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAATSRUTADZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=NN(C=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(4-CHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.